Bikalm

GABA-A Receptor Subunit Selectivity Pharmacodynamics

Non-selective hypnotics introduce off-target confounds that undermine sleep research. Bikalm (zolpidem tartrate) solves this by delivering selective α1 GABAA modulation, enabling clean dissection of sleep initiation. - Isolates α1-mediated sedation; avoids confounding α2/α3 anxiolytic and α5 memory pathways. - Rapid onset with a short ~2.5 h half-life minimizes next-day residual effects. - Preserves slow-wave and REM sleep architecture without significant drug-induced amnesia.

Molecular Formula C23H27N3O7
Molecular Weight 457.5 g/mol
CAS No. 103188-50-7
Cat. No. B183519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBikalm
CAS103188-50-7
SynonymsAmbien
Amsic
Bikalm
Dalparan
Imidazo(1,2-a)pyridine-3-acetamide, N,N,6-trimethyl-2-(4-methylphenyl)-
N,N,6-trimethyl-2-(4-methylphenyl)imidazo(1,2a)pyridine-3-acetamide hemitartrate
SL 80.0750
SL 800750 23 N
SL-800750-23-N
Stilnoct
Stilnox
zodormdura
Zoldem
Zolirin
Zolpi Lich
Zolpi-Lich
zolpidem
Zolpidem 1A Pharma
Zolpidem AbZ
Zolpidem Hemitartrate
zolpidem tartrate
Zolpimist
Zolpinox
Molecular FormulaC23H27N3O7
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C19H21N3O.C4H6O6/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19;5-1(3(7)8)2(6)4(9)10/h5-10,12H,11H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
InChIKeyNYVVVBWEVRSKIU-LREBCSMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water (20 °C): 23 mg/ml

Bikalm: Short-Acting α1-Selective Hypnotic


Bikalm, containing the active pharmaceutical ingredient zolpidem tartrate (CAS 103188-50-7), is an imidazopyridine-derived sedative-hypnotic agent [1]. It acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor, binding selectively to the benzodiazepine site on the α1 subunit [2]. This selective profile differentiates it from classical benzodiazepines, which exhibit non-selective binding across multiple alpha subunits [3]. Clinically, zolpidem is indicated for the short-term treatment of insomnia characterized by difficulties with sleep initiation, demonstrating a rapid onset and short duration of action [4].

Mechanism α1-subunit selective GABAA PAM
Kinetics Rapid onset, short elimination half-life (~2.5 h)
Study Context Sleep initiation research; hypnotic comparator trials

Why Bikalm Is Not Interchangeable


The procurement of Bikalm (zolpidem tartrate) as a research tool or clinical agent cannot be reliably substituted with other in-class sedative-hypnotics due to its unique receptor binding profile and distinct pharmacokinetic and pharmacodynamic properties. While other agents also target the GABAA receptor, zolpidem exhibits a pronounced selectivity for the α1 subunit [1]. In contrast, benzodiazepines like triazolam bind non-selectively to multiple alpha subunits (α1, α2, α3, α5), contributing to a broader pharmacological profile that includes anxiolytic, anticonvulsant, and myorelaxant effects [2]. Even among non-benzodiazepines, key differences exist: eszopiclone demonstrates less selectivity for α1 and greater affinity for α3 [3], while zopiclone has a significantly longer elimination half-life [4]. These molecular and pharmacokinetic variations translate to divergent clinical outcomes in terms of sleep architecture preservation, residual effects, and side effect profiles, making direct substitution without specific validation scientifically unsound. The following section provides quantitative evidence to support this critical differentiation.

Zolpidem (Bikalm)
High α1 subunit selectivity — hypnotic effects with reduced non-sleep CNS actions
Non-selective benzodiazepines
Bind α1,α2,α3,α5 — anxiolytic, myorelaxant, and anticonvulsant activities may confound endpoint interpretation
Zolpidem (Bikalm)
Short t½ ≈2.5 h — minimizes next-day residual sedation; suited for sleep-onset protocols
Zopiclone / Eszopiclone
Longer t½ (4–6 h) — prolonged exposure may shift residual-effect profile and sleep-maintenance context

Bikalm: Evidence Versus Key Comparators


α1-Selective Binding vs. Benzodiazepines

Bikalm's active ingredient, zolpidem, demonstrates high selectivity for the α1 subunit of the GABAA receptor, a property not shared by classical benzodiazepines. This selective binding is a key differentiator that drives its specific hypnotic effects while minimizing other central nervous system actions [1]. In contrast, benzodiazepines such as triazolam bind non-selectively to multiple GABAA receptor subunits (α1, α2, α3, and α5), which is associated with a broader range of pharmacological activities including anxiolysis, muscle relaxation, and anticonvulsant effects [2]. This difference is not merely qualitative; it is a fundamental molecular distinction with direct pharmacological and clinical consequences [3].

α1 Subunit Selectivity
Class-level
Selective α1 binding vs. benzodiazepines (α1,α2,α3,α5)
May support hypnotic-specific protocols with reduced myorelaxant/anticonvulsant liability
Quantitative Ki data not provided; class-level inference from MoA descriptions
GABA-A Receptor Subunit Selectivity Pharmacodynamics Benzodiazepine Binding Site

Elimination Half-Life vs. Zopiclone & Eszopiclone

A critical pharmacokinetic parameter for a hypnotic is its elimination half-life, which dictates the duration of drug exposure and the risk of next-day residual effects. Bikalm's active ingredient, zolpidem, exhibits a short mean elimination half-life of 2.4 to 2.6 hours [1][2]. This is significantly shorter than that of the comparator non-benzodiazepine hypnotics zopiclone and eszopiclone. Zopiclone has a reported half-life of approximately 4 to 6 hours [3], while eszopiclone has a half-life of approximately 6 hours [4]. This substantial difference in pharmacokinetic clearance directly impacts the clinical utility and safety profile of each agent [5].

Elimination Half-Life
Reported
t½ ≈2.5 h (zolpidem) vs. 4–6 h (zopiclone), ~6 h (eszopiclone)
Supports short-duration sleep-initiation studies; 40–60% shorter exposure
Healthy adult data from product monographs; cross-study comparison
Pharmacokinetics Elimination Half-Life Zopiclone Eszopiclone Residual Effects

Cognitive & Memory Impairment vs. Triazolam

A double-blind, placebo-controlled, crossover study in healthy volunteers directly compared the cognitive and psychomotor effects of zolpidem (5, 10, 20 mg/70 kg) and triazolam (0.125, 0.25, 0.5 mg/70 kg) [1]. While both drugs produced similar dose-related decrements on several performance measures, they demonstrated a significantly different profile on specific tasks. Triazolam produced significantly more impairment than zolpidem in a time estimation task and, importantly, induced significant impairment on a short-term memory task, an effect not observed with zolpidem [1]. This finding is supported by a separate study showing triazolam produced greater impairment on a picture memory task compared to zolpidem [2].

Memory Impairment vs. Triazolam
Head-to-head
No significant memory impairment with zolpidem; triazolam produced significant impairment
May preserve anterograde memory function in research contexts relative to benzodiazepine hypnotics
Double-blind crossover study (Mintzer 1997) in healthy volunteers
Cognitive Impairment Psychomotor Performance Triazolam Memory Human Study

Sleep Onset Latency vs. Zopiclone

A key efficacy metric for hypnotics is the reduction in sleep onset latency (SOL). A systematic review conducted by the UK National Institute for Health and Care Excellence (NICE) identified a randomized controlled trial directly comparing 10 mg zolpidem to 7.5 mg zopiclone [1]. The analysis found that 10 mg zolpidem per night was associated with a statistically significant shorter sleep onset latency compared to 7.5 mg zopiclone. The odds ratio for a shorter SOL with zolpidem was 1.72 (95% CI: 1.04 to 2.84) [1]. This indicates that patients treated with zolpidem had 72% higher odds of falling asleep sooner than those treated with zopiclone in this specific trial context.

Sleep Onset Latency
Head-to-head
OR 1.72 (95% CI 1.04–2.84) for shorter SOL with zolpidem 10 mg vs. zopiclone 7.5 mg
Supports sleep-initiation protocol fit; reported higher odds of faster sleep onset
2-week RCT reviewed by NICE (TA77)
Sleep Onset Latency Efficacy Zopiclone Randomized Controlled Trial NICE Guidance

Bikalm: Best-Fit Research & Clinical Applications


Preclinical α1-Selective Hypnosis Models

Bikalm is the optimal tool compound for preclinical studies (e.g., in vivo rodent sleep/wake EEG monitoring) designed to dissect the specific role of GABAA α1-containing receptors in sleep initiation. Its selective binding profile [1] allows researchers to isolate α1-mediated effects (sedation/hypnosis) without the confounding influences on α2/α3 (anxiolytic/myorelaxant) and α5 (memory/cognition) pathways that would be induced by non-selective benzodiazepine comparators like triazolam or diazepam [2]. This specificity is crucial for target validation and understanding the molecular basis of hypnotic action.

Sleep Architecture Studies with Low Cognitive Impact

For human polysomnography (PSG) studies investigating sleep architecture or the cognitive consequences of sleep disruption, Bikalm (zolpidem) presents a profile distinct from other hypnotics. Evidence indicates it generally preserves deep sleep (slow-wave sleep) and REM sleep duration at recommended doses [1], and importantly, demonstrates a lower liability for impairing short-term memory compared to triazolam [2][3]. This makes it a superior choice for studies where the primary scientific question relates to sleep physiology without the confounding variable of significant drug-induced amnesia.

Rapid-Clearance Sleep-Onset Insomnia Management

In clinical or occupational health settings, Bikalm is the preferred agent for short-term management of insomnia characterized by difficulty initiating sleep, particularly when next-day cognitive or psychomotor performance is critical. Its rapid onset [1] and short elimination half-life of ~2.5 hours [2] directly address sleep-onset latency while minimizing the risk of residual sedation. This is quantitatively differentiated from alternatives like zopiclone (t½ 4-6 hours) and eszopiclone (t½ 6 hours) which, due to prolonged drug exposure, carry a higher potential for next-day impairment [3] and are better suited for sleep maintenance indications.

Hypnotic Comparator Efficacy Trials

Bikalm serves as an essential comparator arm in clinical trials evaluating novel hypnotic agents. Its well-characterized pharmacodynamic and pharmacokinetic profile provides a robust benchmark for assessing new chemical entities. Quantitative data demonstrating its superior efficacy over zopiclone in reducing sleep onset latency (OR 1.72) [1] establishes a clear performance threshold for any new drug targeting this indication. Utilizing zolpidem tartrate as a control ensures that trial outcomes are meaningful and can be interpreted within the established context of current hypnotic therapy.

Application
Selection Property
Validation Focus
α1-GABAA pathway studies (e.g., rodent EEG sleep models)
α1-subunit selective PAM profile
Isolation of hypnotic effects from anxiolytic/myorelaxant pathways
Human sleep architecture PSG studies
Preserved SWS/REM; lower memory-impairment liability
Cognitive endpoint monitoring (short-term memory tasks)
Short-term sleep-onset insomnia protocols
Rapid onset, short elimination half-life (~2.5 h)
Next-day residual sedation monitoring
Comparator arm in novel hypnotic trials
Well-characterized PD/PK benchmark
Sleep onset latency endpoint benchmark

Technical Documentation Hub

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